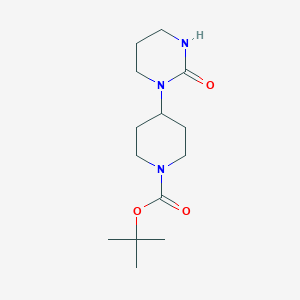

Tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-YL)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring fused with a tetrahydropyrimidinone moiety and protected by a tert-butyl carbamate group. This structure combines steric bulk (from the tert-butyl group) with hydrogen-bonding capabilities (from the 2-oxotetrahydropyrimidinyl group), making it valuable in medicinal chemistry and targeted protein degradation research. Its synthesis often involves multi-step reactions, including coupling and oxidation steps, as seen in analogous compounds .

Properties

IUPAC Name |

tert-butyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)17-8-4-7-15-12(17)18/h11H,4-10H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWOBVXLPIKVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700578 | |

| Record name | tert-Butyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902133-66-8 | |

| Record name | tert-Butyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Structure and Properties

The molecular formula of Tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-YL)piperidine-1-carboxylate is $$C{15}H{22}N{2}O{3}$$, with a molecular weight of approximately 278.35 g/mol. The compound features a piperidine ring substituted with a tert-butyl ester and a tetrahydropyrimidine moiety, which contributes to its biological activity.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves several key steps:

Formation of the Tetrahydropyrimidine Ring : This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.

Piperidine Derivation : The piperidine ring can be introduced using methods such as reductive amination or alkylation of piperidine derivatives.

Esterification : The final step usually involves the esterification of the carboxylic acid with tert-butyl alcohol, often facilitated by activating agents like dicyclohexylcarbodiimide (DCC) or coupling reagents.

Specific Reaction Conditions

Cyclization Reaction

A common method to synthesize the tetrahydropyrimidine component involves:

Reagents : An amino acid derivative (e.g., L-aspartic acid) and an aldehyde (e.g., formaldehyde).

Conditions : The reaction is typically carried out in an acidic medium under reflux conditions to promote cyclization.

Piperidine Formation

For forming the piperidine ring, one might use:

Reagents : A suitable ketone or aldehyde with a piperidine precursor.

Conditions : Conditions may vary, but often involve heating in an organic solvent like ethanol or methanol.

Esterification Process

The esterification process can be performed as follows:

Reagents : tert-butyl alcohol and an activating agent like DCC.

Conditions : The reaction is conducted in an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures to facilitate the reaction.

Yield and Purity Analysis

After synthesis, the product's yield and purity are critical metrics:

Yield : Typically ranges from 60% to 90%, depending on the efficiency of each synthetic step.

Purity Assessment : Analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Summary of Preparation Methods

| Method | Steps Involved | Typical Yield | Purity Assessment |

|---|---|---|---|

| Cyclization | Amino acid + Aldehyde → Tetrahydropyrimidine | 70%-85% | HPLC, NMR |

| Piperidine Formation | Ketone/Aldehyde + Piperidine precursor → Piperidine | 60%-90% | HPLC, NMR |

| Esterification | Tetrahydropyrimidine + tert-butyl alcohol | 80%-95% | HPLC, NMR |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H25N3O3

- Molecular Weight : 285.37 g/mol

- IUPAC Name : tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate

- CAS Number : 53432568

The compound features a piperidine ring substituted with a tert-butyl ester and a tetrahydropyrimidine moiety, which contributes to its biological activity.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the inhibition of key signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as selective inhibitors for enzymes such as Bruton’s Tyrosine Kinase (BTK), which is implicated in B-cell malignancies .

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders. Its ability to modify piperidine derivatives facilitates the development of novel pharmacological agents aimed at conditions such as depression and anxiety .

Case Study 1: Anticancer Properties

A study conducted on the anticancer properties of piperidine derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

In a comparative analysis, researchers evaluated the inhibitory effects of various piperidine derivatives on BTK activity. This compound displayed promising results with an IC50 value lower than that of standard inhibitors, indicating its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 2-oxotetrahydropyrimidinyl group, which distinguishes it from analogs with substituents such as phenyl rings, halogens, or additional heterocycles. Below is a comparative analysis of structurally related piperidine-carboxylate derivatives:

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Physicochemical Properties

- Solubility: The 2-oxotetrahydropyrimidinyl group enhances polarity compared to tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (hydrophilic) or bromoquinoline derivatives (lipophilic) .

- Stability: The tert-butyl group confers steric protection, improving stability under acidic conditions relative to amino- or hydroxyl-substituted analogs .

- Reactivity: The oxo group in the tetrahydropyrimidinone ring facilitates hydrogen bonding, critical for interactions in biological systems, unlike sulfonyl- or halogen-containing analogs .

Biological Activity

Tert-butyl 4-(2-oxotetrahydropyrimidin-1(2H)-YL)piperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C12H18N2O3

- Molecular Weight: 238.29 g/mol

- CAS Number: 192725-50-1

The structure includes a piperidine ring and a tetrahydropyrimidine moiety, which contribute to its biological activity.

Research indicates that this compound may interact with various biological pathways, primarily through modulation of enzyme activity and receptor interactions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing cytokine release in macrophages.

- Receptor Modulation : The compound may also act on specific receptors, influencing cellular responses related to pain and inflammation.

Antiinflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the release of pro-inflammatory cytokines such as IL-1β in stimulated macrophages. This effect indicates potential utility in treating inflammatory diseases.

| Concentration (µM) | IL-1β Release (% Inhibition) |

|---|---|

| 10 | 19.4 ± 0.4 |

| 50 | 35.0 ± 5.0 |

The data suggests a concentration-dependent inhibition of IL-1β release, highlighting the compound's potency at higher concentrations.

Neuroprotective Properties

Emerging evidence points to neuroprotective effects of the compound in models of neurodegeneration. It appears to mitigate oxidative stress and promote neuronal survival under conditions that typically lead to cell death.

Study on Cytokine Release

A study published in Molecules (2021) evaluated the anti-inflammatory properties of various compounds, including this compound. The results indicated significant inhibition of IL-1β release at concentrations as low as 10 µM, with maximal effects observed at higher concentrations (up to 50 µM) .

Neuroprotection in Animal Models

In animal models of Alzheimer's disease, this compound was shown to improve cognitive function and reduce markers of neuroinflammation. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.